4-Methoxyphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate amidines with saturated ketones under copper catalysis.
Introduction of Substituents: The chloro and ethanesulfonyl groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of hydroxyl derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: Used in the development of functional materials due to its unique chemical properties.
Biological Research: Investigated for its role in modulating inflammatory pathways and endoplasmic reticulum stress.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets:
Inflammatory Pathways: Inhibits the expression of inflammatory mediators such as tumor necrosis factor-alpha and nuclear factor kappa B.
Endoplasmic Reticulum Stress: Reduces the expression of stress markers like ATF4 and BIP, thereby protecting cells from apoptosis.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: Shares a similar pyrimidine core structure but differs in the substituents.
Uniqueness
4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to its combination of methoxyphenyl, chloro, and ethanesulfonyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13ClN2O5S |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H13ClN2O5S/c1-3-23(19,20)14-16-8-11(15)12(17-14)13(18)22-10-6-4-9(21-2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
LVJVTNGCLCHFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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